molecular formula C15H16N2O2 B11856577 Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B11856577
M. Wt: 256.30 g/mol
InChI Key: OGGAALNLRNKHQX-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is of interest due to its unique chemical structure, which combines a cyclohexene ring with an indazole moiety, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate typically involves the reaction of cyclohex-2-en-1-ol with 1-methyl-1H-indazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is unique due to its combination of a cyclohexene ring and an indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

cyclohex-2-en-1-yl 1-methylindazole-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3

InChI Key

OGGAALNLRNKHQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3

Origin of Product

United States

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